

# Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-aminooxazole-5-carboxylate

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## Compound of Interest

Compound Name: Ethyl 2-aminooxazole-5-carboxylate

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## Abstract

This document provides a detailed protocol for the synthesis of **Ethyl 2-aminooxazole-5-carboxylate**, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on a well-established procedure, optimized for clarity and reproducibility in a research setting. The synthesis involves the formation of ethyl 2-chloro-3-oxopropanoate as an intermediate, which is subsequently reacted with urea in a one-pot fashion to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic workflow.

## Introduction

**Ethyl 2-aminooxazole-5-carboxylate** is a heterocyclic compound of significant interest in the field of medicinal chemistry. The 2-aminooxazole scaffold is a key pharmacophore in a variety of biologically active molecules. A streamlined and efficient synthesis of this compound is therefore crucial for enabling further research and development of novel therapeutics. The protocol detailed herein describes a reliable method for the preparation of **Ethyl 2-aminooxazole-5-carboxylate**.

## Data Presentation

A summary of the quantitative data for the synthesis of **Ethyl 2-aminooxazole-5-carboxylate** is presented in Table 1.

Parameter	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1]
CAS Number	113853-16-0	[1][2]
Melting Point	151-153 °C	[1]
Boiling Point	282.9 °C at 760 mmHg	[1]
Purity	97%	[1]

## Experimental Protocol

This protocol is adapted from the synthesis described by Kennedy et al. (2001).[3]

Materials:

- Sodium ethoxide
- Diethyl ether
- Ethyl chloroacetate
- Ethyl formate
- Urea
- Ethanol
- Concentrated Hydrochloric Acid
- Ice

Procedure:

### Step 1: In-situ formation of Ethyl 2-chloro-3-oxopropanoate

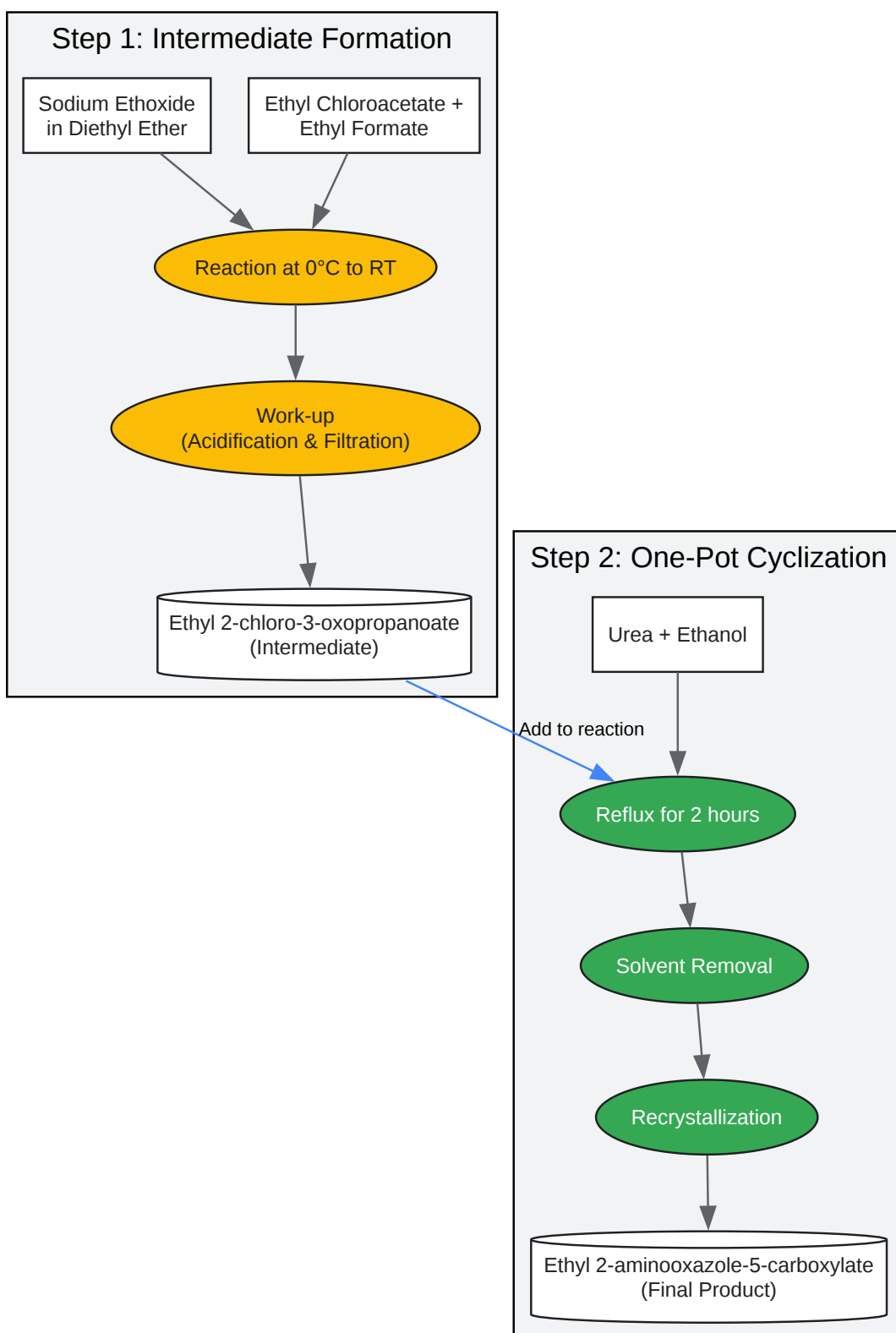
- To a stirred solution of sodium ethoxide (2.44 g, 0.033 mol) in diethyl ether (500 ml), cooled to 0 °C, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) over a period of 2 hours.[\[3\]](#)
- Allow the reaction mixture to stir overnight at room temperature.[\[3\]](#)
- Dilute the mixture with ice/water (500 ml) until the sodium salt dissolves.[\[3\]](#)
- Separate the diethyl ether layer.
- Acidify the aqueous layer with concentrated HCl and cool.
- The precipitated ester, ethyl 2-chloro-3-oxopropanoate, is then filtered off.

### Step 2: One-pot synthesis of **Ethyl 2-aminooxazole-5-carboxylate**

- To the crude ethyl 2-chloro-3-oxopropanoate (22.44 g, based on a 45% yield from the previous step), add urea (8.95 g, 0.149 mol) and 100 ml of ethanol.
- Reflux the resulting mixture for 2 hours.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization to yield **Ethyl 2-aminooxazole-5-carboxylate**.

## Visualizations

Diagram 1: Experimental Workflow for the Synthesis of **Ethyl 2-aminooxazole-5-carboxylate**



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Caption: Workflow of the one-pot synthesis.

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## References

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- 2. CAS # 113853-16-0, Ethyl 2-aminooxazole-5-carboxylate, Ethyl 2-amino-1,3-oxazole-5-carboxylate - chemBlink [chemblink.com]
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